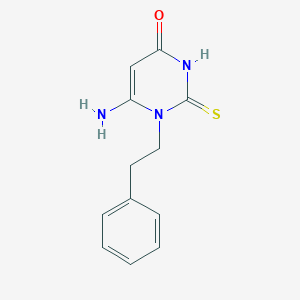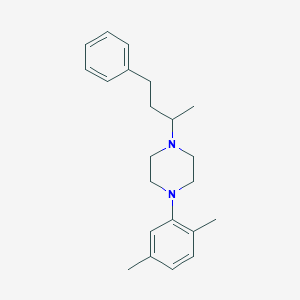
1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, commonly known as DMPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP is a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological processes, including learning, memory, and inflammation.
作用机制
DMPP acts as an agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 this compound leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects
DMPP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to enhance long-term potentiation, a cellular mechanism that underlies learning and memory. DMPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, DMPP has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.
实验室实验的优点和局限性
DMPP is a highly selective agonist of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, which makes it an ideal tool for studying the function of this receptor. DMPP has also been shown to have a high affinity for the receptor, which allows for the precise modulation of its activity. However, DMPP has a relatively short half-life, which can limit its use in certain experimental paradigms.
未来方向
There are numerous directions for future research on DMPP. One potential avenue is the investigation of its therapeutic potential in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of DMPP on neurotransmitter release, synaptic plasticity, and cell survival. Finally, the development of more potent and selective agonists of the α7 1-(2,5-dimethylphenyl)-4-(1-methyl-3-phenylpropyl)piperazine, based on the structure of DMPP, could lead to the discovery of novel therapeutic agents.
Conclusion
In conclusion, DMPP is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. DMPP is a highly selective agonist of the α7 this compound, which has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMPP has been synthesized using a straightforward synthetic route and has been extensively studied for its potential therapeutic applications. Future research on DMPP could lead to the discovery of novel therapeutic agents for the treatment of cognitive disorders.
合成方法
DMPP can be synthesized using a straightforward synthetic route that involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 1-methyl-3-phenylpropan-1-amine. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon or Raney nickel, under an inert atmosphere. The resulting product is purified through column chromatography, yielding pure DMPP.
科学研究应用
DMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMPP has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-18-9-10-19(2)22(17-18)24-15-13-23(14-16-24)20(3)11-12-21-7-5-4-6-8-21/h4-10,17,20H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APILLDVXAWYBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

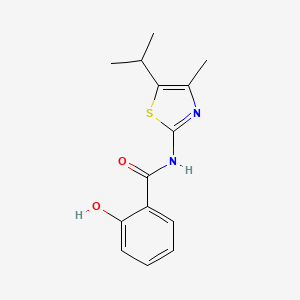
![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)
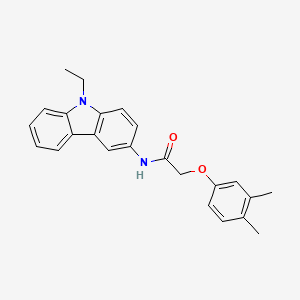
![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
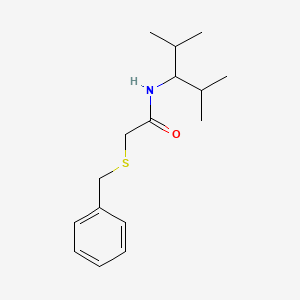
![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)
